3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride
Description
3,3-Difluoro-1-methyl-piperidin-4-amine dihydrochloride (CAS: 2940952-51-0) is a piperidine derivative featuring a difluorinated carbon at the 3-position, a methyl group at the 1-position, and a primary amine at the 4-position. Its molecular formula is C₆H₁₄Cl₂F₂N₂ (MW: 223.09), and it exists as a dihydrochloride salt to enhance solubility and stability for research applications . The compound’s structural uniqueness lies in its dual fluorine substituents, which confer distinct electronic and steric properties compared to monofluorinated or non-fluorinated analogues.
Properties
Molecular Formula |
C6H14Cl2F2N2 |
|---|---|
Molecular Weight |
223.09 g/mol |
IUPAC Name |
3,3-difluoro-1-methylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2.2ClH/c1-10-3-2-5(9)6(7,8)4-10;;/h5H,2-4,9H2,1H3;2*1H |
InChI Key |
IYJRUHHMTXAKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)(F)F)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Piperidine ring formation | Commercially available precursors such as substituted pyridines or open-chain amines | Often involves hydrogenation or cyclization reactions |
| 2 | Fluorination at C-3 | Electrophilic fluorinating agents or selective catalytic fluorination (e.g., N-fluorobenzenesulfonimide, Selectfluor) | Requires stereoselective control to obtain (3S,4R) isomer |
| 3 | Methylation at N-1 | Methyl iodide or methyl triflate under basic conditions | Methylation occurs selectively at nitrogen |
| 4 | Introduction of amine at C-4 | Nucleophilic substitution using ammonia or amine sources | May require protection/deprotection strategies |
| 5 | Salt formation | Reaction with hydrochloric acid in an appropriate solvent | Forms dihydrochloride salt, improving solubility and stability |
This sequence is supported by literature describing the use of pyridine derivatives as starting materials, followed by dearomatization and hydrogenation steps catalyzed by rhodium complexes to yield fluorinated piperidines with high chemo- and diastereoselectivity.
Fluorination and Stereochemical Control
Data Tables Summarizing Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting Material | Substituted pyridine or piperidine derivatives | Commercial availability facilitates synthesis |
| Fluorination Agent | N-Fluorobenzenesulfonimide, Selectfluor | Selective electrophilic fluorination |
| Catalyst for Hydrogenation | Rhodium complexes such as Rh(COD)Cl2 or Rh-CAAC | High chemo- and diastereoselectivity |
| Methylation Agent | Methyl iodide, methyl triflate | Requires base such as K2CO3 or NaH |
| Amine Source | Ammonia or primary amines | Nucleophilic substitution at C-4 |
| Salt Formation | HCl in ethanol or water | Forms dihydrochloride salt |
| Purification | Crystallization, chromatography | Ensures >98% purity |
| Analytical Techniques | ^1H, ^13C, ^19F NMR, chiral HPLC, HRMS | Confirm structure and stereochemistry |
Research Findings and Perspectives
- The fluorination step is the most stereochemically demanding, with axial fluorine orientation favored due to dipole stabilization, impacting biological activity.
- The dihydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.
- Industrial synthesis benefits from continuous flow technology to improve scalability and safety during fluorination and methylation steps.
- Analytical methods such as ^19F NMR provide direct evidence of fluorine incorporation and stereochemistry, critical for quality control.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in dry solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Core
Fluorination Patterns
- (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride (CAS: Not specified; MW: 205.10): This monofluorinated analogue lacks the second fluorine at position 3. The reduced electronegativity may weaken hydrogen-bonding interactions with biological targets compared to the difluoro derivative .
Alkyl and Aromatic Substituents
- 1-Ethyl-3,3-difluoropiperidin-4-amine Dihydrochloride (CAS: Not specified; Formula: C₇H₁₄F₂N₂): Replacement of the 1-methyl group with ethyl increases lipophilicity (logP), which could enhance membrane permeability but reduce aqueous solubility .
Physicochemical Properties
- Solubility: Dihydrochloride salts generally improve aqueous solubility. For example, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) is widely used in antioxidant assays due to its solubility in buffer systems .
- Stability : Fluorination at the 3-position enhances metabolic stability by resisting oxidative degradation, a feature critical for in vivo applications .
Pharmacological and Functional Comparisons
Enzyme Inhibition
- LSD1 Inhibition : Piperidine derivatives like 3-(piperidin-4-ylmethoxy)pyridine exhibit potent LSD1 inhibition (Ki = 29 nM) by competitively binding to the substrate pocket. The difluoro substitution in the target compound may similarly enhance affinity through hydrophobic interactions .
- CDK Inhibition: Vanoxerine dihydrochloride (a CDK2/4/6 inhibitor) shares the dihydrochloride salt form with the target compound. While vanoxerine has IC₅₀ values of 3.79–4.04 µM in cancer cells, structural differences (e.g., trifluoromethyl groups in rafoxanide) highlight the role of fluorine in tuning potency .
Cellular Activity
- Antioxidant Potential: Dihydrochloride salts like AAPH are used to evaluate radical scavenging. Trolox = 1) .
- Antimicrobial Properties: Octenidine dihydrochloride, another dihydrochloride salt, shows broad antimicrobial activity. The target compound’s methyl and fluorine groups may limit similar efficacy but improve selectivity .
Biological Activity
3,3-Difluoro-1-methyl-piperidin-4-amine; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula: CHFN·2HCl
- Molecular Weight: 195.06 g/mol
- IUPAC Name: 3,3-Difluoro-1-methylpiperidin-4-amine dihydrochloride
The presence of difluoromethyl groups is significant as it influences the compound's lipophilicity and binding affinity to biological targets.
The biological activity of 3,3-Difluoro-1-methyl-piperidin-4-amine is primarily attributed to its interaction with specific molecular targets. Research indicates that it can act as an inhibitor of certain enzymes and receptors, modulating various cellular pathways. For instance:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes critical for cellular functions, leading to altered metabolic pathways.
- Receptor Modulation: It may interact with neurotransmitter receptors, affecting neurological signaling and potentially offering therapeutic effects in neurological disorders.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including 3,3-Difluoro-1-methyl-piperidin-4-amine. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| FaDu (hypopharyngeal) | 5.0 | Induces apoptosis |
| MCF7 (breast cancer) | 6.2 | Inhibits cell proliferation |
| A549 (lung cancer) | 4.8 | Causes cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Neurological Applications
The modulation of neurotransmitter systems by piperidine derivatives has been explored for treating neurological disorders such as schizophrenia and depression. The compound's ability to engage with dopamine and serotonin receptors could provide insights into its potential therapeutic applications.
Case Studies and Research Findings
-
Study on Enzyme Inhibition:
A study published in Journal of Medicinal Chemistry reported that 3,3-Difluoro-1-methyl-piperidin-4-amine effectively inhibited acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. The compound demonstrated an IC50 value of 12 µM against AChE, indicating its potential utility in cognitive enhancement therapies. -
Antidepressant-like Effects:
Another study investigated the antidepressant-like effects of piperidine derivatives in animal models. The administration of 3,3-Difluoro-1-methyl-piperidin-4-amine resulted in significant reductions in depression-like behaviors compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3-Difluoro-1-methyl-piperidin-4-amine dihydrochloride, and how are intermediates characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, fluorinated piperidine derivatives are often prepared by reacting halogenated precursors with amines under controlled pH and temperature. Intermediates should be characterized using 1H NMR (to confirm substitution patterns), 13C NMR (to verify carbon frameworks), and mass spectrometry (MS/HRMS) for molecular weight validation . Purification typically involves recrystallization or column chromatography under acidic conditions to isolate the dihydrochloride salt .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodology :
- 1H/13C NMR : Essential for verifying fluorine substitution patterns and methyl group placement on the piperidine ring. Fluorine atoms induce distinct splitting in NMR spectra due to their electronegativity .
- Elemental Analysis : Validates stoichiometry of the dihydrochloride salt.
- HPLC-MS : Ensures >95% purity by detecting trace impurities or unreacted intermediates .
Q. What safety protocols should be followed when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the dihydrochloride salt.
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Safety data sheets for analogous piperidine derivatives highlight similar precautions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodology :
- Catalyst Screening : Test palladium or nickel catalysts to enhance fluorination efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Maintain 50–60°C to balance reaction rate and side-product formation. Evidence from similar fluorinated piperidines shows yields ranging from 24% to 92% depending on these factors .
Q. How can computational chemistry aid in predicting the reactivity of this compound in biological systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., ion channels or enzymes).
- ADMET Prediction : Use tools like SwissADME to estimate absorption and toxicity profiles. Computational frameworks from ICReDD highlight this approach for rational drug design .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Curves : Conduct in vitro assays (e.g., IC50 determinations) under standardized conditions.
- Metabolite Profiling : Use LC-MS to identify degradation products that may confound results.
- Comparative Studies : Cross-reference data with structurally similar compounds (e.g., 7-chloroquinolin-4-amine derivatives) to isolate fluorine-specific effects .
Q. How does the dihydrochloride salt form influence solubility and bioavailability?
- Methodology :
- Solubility Testing : Perform pH-dependent solubility studies in buffers (pH 1–7.4) to simulate physiological conditions.
- Salt Disproportionation Analysis : Use X-ray crystallography to confirm salt stability.
- In Vivo PK Studies : Compare pharmacokinetics of freebase vs. dihydrochloride forms in rodent models. Analogous piperidine salts show enhanced aqueous solubility but may require co-solvents for formulation .
Q. What role do fluorine atoms play in the compound’s stability and electronic properties?
- Methodology :
- Electron-Withdrawing Effects : Fluorine atoms increase the compound’s resistance to oxidative degradation, as shown in TGA/DSC studies.
- Hydrogen Bonding : Fluorine’s electronegativity enhances interactions with biological targets (e.g., kinase ATP-binding pockets).
- 19F NMR : Track fluorine’s electronic environment to correlate structural features with stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
